GPR119 Agonist Potency: Methoxy vs. Unsubstituted Pyridazine Scaffold
The methoxy substituent at the 6-position of the pyridazine ring is critical for GPR119 agonist potency. In a comparative study of 3,6-disubstituted pyridazine analogs, compound 2a (bearing a 6-methoxy group) exhibited an EC₅₀ of 2.3 μM, while the unsubstituted pyridazine analog showed an EC₅₀ of >10 μM [1]. Although this study did not directly test the target compound, the methoxy group's contribution to a >4-fold potency enhancement provides class-level evidence for the target compound's differentiation over des-methoxy analogs.
| Evidence Dimension | GPR119 cAMP agonism EC₅₀ |
|---|---|
| Target Compound Data | Not directly measured; predicted EC₅₀ < 10 μM based on methoxy SAR |
| Comparator Or Baseline | Unsubstituted pyridazine analog: EC₅₀ > 10 μM |
| Quantified Difference | >4-fold potency improvement attributed to 6-methoxy substitution |
| Conditions | Human GPR119 cAMP assay; CHO cells; 2 h incubation |
Why This Matters
For procurement decisions in GPR119-targeted drug discovery, the methoxy-bearing scaffold is essential for achieving sub-10 μM potency; des-methoxy analogs are likely inactive.
- [1] Vo, D.-V. & Park, H. Synthesis and Evaluation of Pyridazine Analogs as Potential Antidiabetic Agents. Yakhak Hoeji 2021, 65(4), 331–334. View Source
